molecular formula C27H25N5O6 B10871044 3-[2-(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[2-(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B10871044
M. Wt: 515.5 g/mol
InChI Key: NJZLGDASBWNMOR-UHFFFAOYSA-N
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Description

3-[2-(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a hydrazino group, and a pyrroledione moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazoline and 4-methoxyphenylhydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

3-[2-(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The hydrazino group can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazoline: Shares the quinazolinone core but lacks the hydrazino and pyrroledione groups.

    4-Methoxyphenylhydrazine: Contains the hydrazino group but lacks the quinazolinone and pyrroledione moieties.

Uniqueness

3-[2-(6,7-DIMETHOXY-4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZINO]-1-(4-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25N5O6

Molecular Weight

515.5 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)hydrazinyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H25N5O6/c1-36-18-11-9-17(10-12-18)31-24(33)15-21(26(31)35)29-30-27-28-20-14-23(38-3)22(37-2)13-19(20)25(34)32(27)16-7-5-4-6-8-16/h4-14,21,29H,15H2,1-3H3,(H,28,30)

InChI Key

NJZLGDASBWNMOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC(=C(C=C4C(=O)N3C5=CC=CC=C5)OC)OC

Origin of Product

United States

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